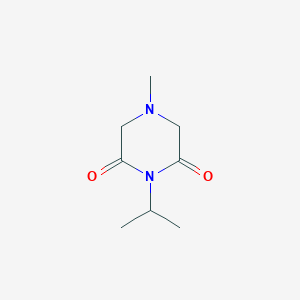
4-Methyl-1-(propan-2-yl)piperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPD is a cyclic imide that belongs to the family of piperazine-2,6-diones. It is a white crystalline solid that is soluble in water and organic solvents. MPD has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In recent years, MPD has gained attention in scientific research due to its potential applications in the fields of materials science, catalysis, and drug discovery.
Mechanism Of Action
The mechanism of action of MPD is not fully understood. However, it has been suggested that MPD may act as a nucleophile, which can react with electrophiles such as alkylating agents. This reaction can lead to the formation of covalent adducts, which can modulate the activity of enzymes and receptors.
Biochemical And Physiological Effects
MPD has been shown to have various biochemical and physiological effects. For example, MPD has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which has potential applications in the treatment of type 2 diabetes. MPD has also been shown to inhibit the growth of cancer cells, which has potential applications in cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of MPD is its versatility as a building block for the synthesis of various compounds. MPD is also relatively easy to synthesize and purify. However, one limitation of MPD is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of MPD in scientific research. For example, MPD could be used as a building block for the synthesis of new cyclic peptides with potential applications in drug discovery. MPD could also be used as a ligand in coordination chemistry to synthesize new catalysts with potential applications in materials science. Additionally, the mechanism of action of MPD could be further elucidated to better understand its potential applications in various fields.
Conclusion:
In conclusion, MPD is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPD can be synthesized via various methods and has been used as a building block for the synthesis of various compounds. MPD has also been shown to have various biochemical and physiological effects, which have potential applications in drug discovery and cancer therapy. While there are some limitations to the use of MPD in certain experiments, there are many future directions for the use of MPD in scientific research.
Synthesis Methods
MPD can be synthesized via various methods, including the reaction of succinic anhydride with isopropylamine and subsequent alkylation with methyl iodide. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of MPD can be improved by using a solvent such as dimethyl sulfoxide or N-methylpyrrolidone.
Scientific Research Applications
MPD has been used in scientific research as a building block for the synthesis of various compounds. For example, MPD has been used as a precursor for the synthesis of cyclic peptides, which have potential applications in drug discovery. MPD has also been used as a ligand in coordination chemistry, which has potential applications in catalysis and materials science.
properties
CAS RN |
13480-20-1 |
|---|---|
Product Name |
4-Methyl-1-(propan-2-yl)piperazine-2,6-dione |
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)10-7(11)4-9(3)5-8(10)12/h6H,4-5H2,1-3H3 |
InChI Key |
DTTCYIHEIBLGON-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)CN(CC1=O)C |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



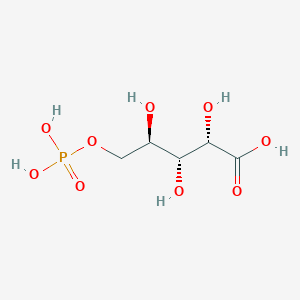
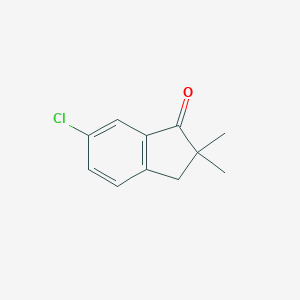
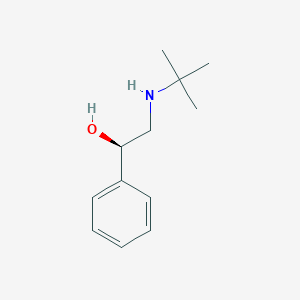
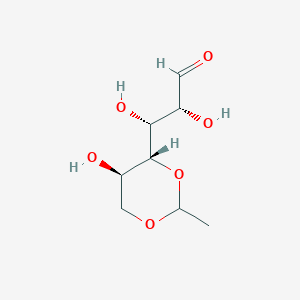
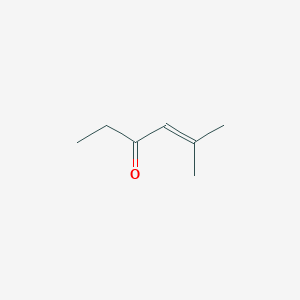
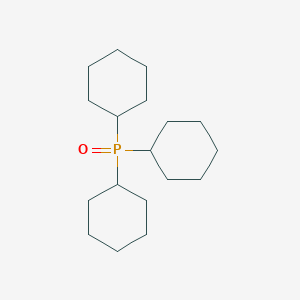
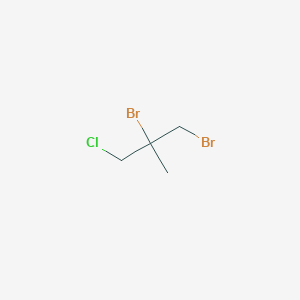

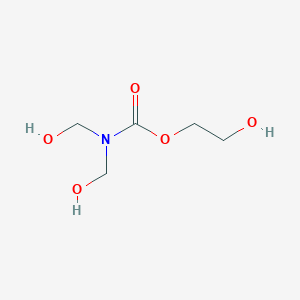
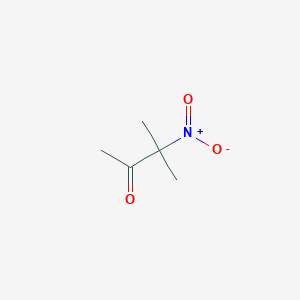



![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)